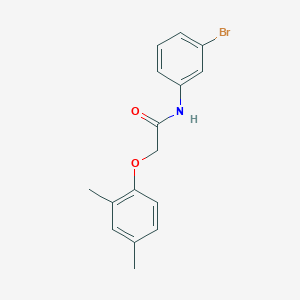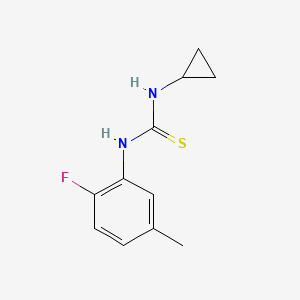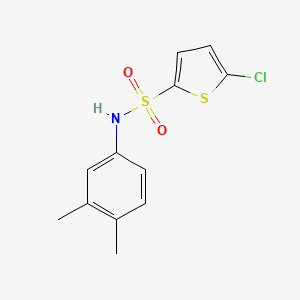
5-chloro-N-(3,4-dimethylphenyl)-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(3,4-dimethylphenyl)-2-thiophenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various forms of cancer. It works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the growth and survival of cancer cells.
Mécanisme D'action
5-chloro-N-(3,4-dimethylphenyl)-2-thiophenesulfonamide works by inhibiting the activity of BTK, which is a key enzyme involved in the growth and survival of cancer cells. BTK is a member of the Tec family of non-receptor tyrosine kinases, which are involved in various cellular signaling pathways. By inhibiting BTK, 5-chloro-N-(3,4-dimethylphenyl)-2-thiophenesulfonamide blocks the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
5-chloro-N-(3,4-dimethylphenyl)-2-thiophenesulfonamide has been shown to have potent anti-cancer activity in vitro and in vivo. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. 5-chloro-N-(3,4-dimethylphenyl)-2-thiophenesulfonamide has also been shown to enhance the immune response against cancer cells by activating T cells and natural killer cells. In addition, 5-chloro-N-(3,4-dimethylphenyl)-2-thiophenesulfonamide has been found to have a favorable safety profile in preclinical studies, with no significant toxicity observed.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-chloro-N-(3,4-dimethylphenyl)-2-thiophenesulfonamide for lab experiments is its potency and specificity for BTK inhibition. This allows for precise and reliable testing of the effects of BTK inhibition on cancer cells. However, one limitation of 5-chloro-N-(3,4-dimethylphenyl)-2-thiophenesulfonamide is its relatively short half-life, which may require frequent dosing in animal studies.
Orientations Futures
There are several potential future directions for the development of 5-chloro-N-(3,4-dimethylphenyl)-2-thiophenesulfonamide and other BTK inhibitors for cancer treatment. One direction is the combination of BTK inhibitors with other cancer drugs to enhance their anti-tumor activity. Another direction is the development of BTK inhibitors for the treatment of other diseases, such as autoimmune disorders. Finally, further research is needed to understand the long-term safety and efficacy of BTK inhibitors in human clinical trials.
Méthodes De Synthèse
The synthesis method of 5-chloro-N-(3,4-dimethylphenyl)-2-thiophenesulfonamide involves the reaction of 3,4-dimethylphenylamine with 5-chloro-2-thiophenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain 5-chloro-N-(3,4-dimethylphenyl)-2-thiophenesulfonamide in its pure form.
Applications De Recherche Scientifique
5-chloro-N-(3,4-dimethylphenyl)-2-thiophenesulfonamide has been extensively studied for its potential use in the treatment of various forms of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to be effective in inhibiting the growth and survival of cancer cells in vitro and in vivo. 5-chloro-N-(3,4-dimethylphenyl)-2-thiophenesulfonamide has also been found to enhance the anti-tumor activity of other cancer drugs, such as rituximab and venetoclax.
Propriétés
IUPAC Name |
5-chloro-N-(3,4-dimethylphenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2S2/c1-8-3-4-10(7-9(8)2)14-18(15,16)12-6-5-11(13)17-12/h3-7,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQUIGLWDHSSRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-6-methyl-3-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5843646.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethylbenzamide](/img/structure/B5843657.png)
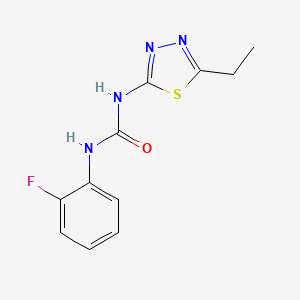

![6-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B5843678.png)
![2-ethoxy-4-({[2-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B5843691.png)
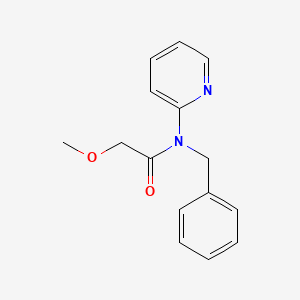

![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5843714.png)
![2-[(3-chlorobenzyl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B5843723.png)

